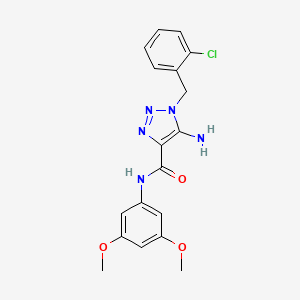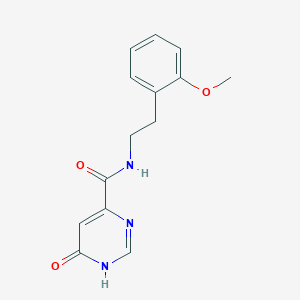
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide are currently unknown. Pyridopyrimidines, a class of compounds to which this compound belongs, have been shown to have therapeutic interest and have been used on several therapeutic targets .
Mode of Action
Pyridopyrimidines are known to interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Pyridopyrimidines have been found to impact a variety of biological pathways, depending on the specific compound and its targets .
Result of Action
Pyridopyrimidines have been found to have a variety of effects, depending on the specific compound and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenethylamine and pyrimidine derivatives.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxyphenethylamine with a suitable pyrimidine derivative under controlled conditions.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group at the 6-position of the pyrimidine ring.
Carboxamide Formation: The final step involves the formation of the carboxamide group at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and chromatography to isolate the desired product.
Quality Control: Implementing quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines or other derivatives.
Substitution: The methoxy group on the phenethyl moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.
Scientific Research Applications
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-2-carboxamide: Similar structure with the carboxamide group at the 2-position.
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-5-carboxamide: Similar structure with the carboxamide group at the 5-position.
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-3-carboxamide: Similar structure with the carboxamide group at the 3-position.
Uniqueness
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to its analogs
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-12-5-3-2-4-10(12)6-7-15-14(19)11-8-13(18)17-9-16-11/h2-5,8-9H,6-7H2,1H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNOBPAYTKNJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
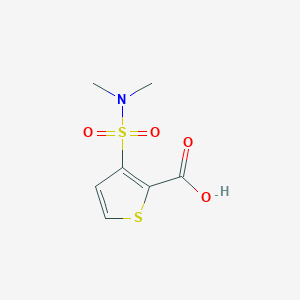

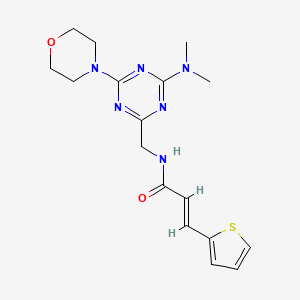

![2,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2420034.png)
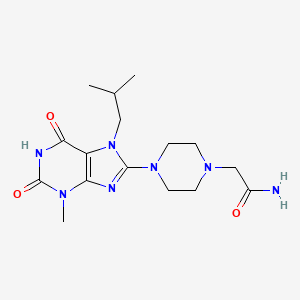
![4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2420037.png)
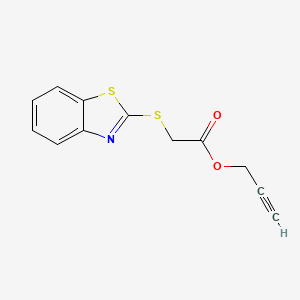

![(E)-4-(Dimethylamino)-N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2420041.png)
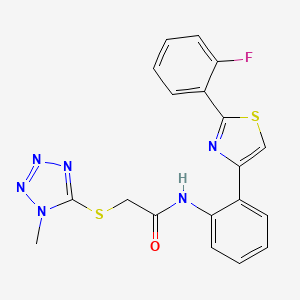
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE](/img/structure/B2420045.png)
![(Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2420046.png)
